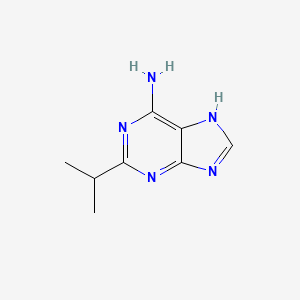

2-Isopropyl-1H-purin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

2-propan-2-yl-7H-purin-6-amine |

InChI |

InChI=1S/C8H11N5/c1-4(2)7-12-6(9)5-8(13-7)11-3-10-5/h3-4H,1-2H3,(H3,9,10,11,12,13) |

InChI Key |

SHQCUHPYJOVWMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C2C(=N1)N=CN2)N |

Origin of Product |

United States |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 2 Isopropyl 1h Purin 6 Amine Analogues

Spectroscopic Characterization Methodsresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)researchgate.netresearchgate.netscielo.brredalyc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2-Isopropyl-1H-purin-6-amine. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Detailed Research Findings: For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The isopropyl group would feature a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern resulting from spin-spin coupling. Protons attached to the purine (B94841) ring, such as the one at the C8 position, would appear in the aromatic region of the spectrum. The protons of the amine (NH₂) group and the imidazole (B134444) (NH) group may appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature. sigmaaldrich.com

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbon atoms of the isopropyl group would appear in the aliphatic region, while the carbons of the purine ring would be found in the aromatic/heterocyclic region at lower field. redalyc.orgrjptonline.org The combination of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. mdpi.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and purine structures.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|---|

| Purine Ring | C2 | - | ~160-165 | Carbon attached to isopropyl and two nitrogen atoms. |

| Purine Ring | C4 | - | ~152 | Aromatic carbon in the pyrimidine (B1678525) ring. redalyc.org |

| Purine Ring | C5 | - | ~120 | Aromatic carbon at the ring fusion. redalyc.org |

| Purine Ring | C6 | - | ~150 | Carbon attached to the amine group. redalyc.org |

| Purine Ring | C8-H | ~7.8-8.2 (singlet) | ~141 | Proton and carbon in the imidazole ring. rjptonline.org |

| Amine | N⁶H₂ | Broad singlet | - | Chemical shift is variable. |

| Imidazole | N¹H | Broad singlet | - | Chemical shift is highly variable. |

| Isopropyl | CH | ~3.0-3.5 (septet) | ~30-35 | Methine proton coupled to 6 methyl protons. hmdb.ca |

| Isopropyl | CH₃ | ~1.2-1.4 (doublet) | ~20-25 | Two equivalent methyl groups coupled to the methine proton. hmdb.ca |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)researchgate.netscielo.brplos.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. creative-proteomics.com

Detailed Research Findings: In the analysis of this compound, MS would confirm the molecular weight (177.22 g/mol ) by detecting the molecular ion peak [M]⁺ at m/z 177. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition. creative-proteomics.com

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. wikipedia.org For this compound, characteristic fragmentation patterns would likely involve the isopropyl substituent. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) to produce an [M-15]⁺ ion at m/z 162, or the loss of a propylene (B89431) molecule (C₃H₆) via McLafferty rearrangement. The stability of the purine ring means that fragmentation often originates at the substituent groups. docbrown.info These fragmentation patterns are crucial for distinguishing isomers and identifying related impurities. plos.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 177 | [C₈H₁₁N₅]⁺ | Molecular Ion [M]⁺ |

| 162 | [C₇H₈N₅]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group. docbrown.info |

| 135 | [C₅H₅N₅]⁺ | Loss of the entire isopropyl radical (•C₃H₇). |

| 119 | [C₅H₅N₄]⁺ | Loss of the amine group (•NH₂) from the purine core after initial fragmentation. |

Infrared (IR) Spectroscopyscielo.br

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Detailed Research Findings: The IR spectrum of this compound would display several characteristic absorption bands that confirm its key functional groups. researchgate.net The N-H bonds of the primary amine (-NH₂) and the imidazole ring N-H would produce distinct stretching vibrations, typically appearing as medium to sharp bands in the 3100-3500 cm⁻¹ region. The C-H stretching vibrations from the isopropyl group would be observed just below 3000 cm⁻¹. The purine ring itself is characterized by a complex pattern of C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ range. mdpi.com Additionally, N-H bending vibrations can be seen around 1600 cm⁻¹. The collection of these bands provides a unique "fingerprint" for the molecule, useful for identification and comparison against a reference standard. scielo.bracs.org

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine and Imidazole) | Stretching | 3100 - 3500 | researchgate.net |

| C-H (Isopropyl) | Stretching | 2850 - 2970 | scielo.br |

| C=N, C=C (Purine Ring) | Stretching | 1400 - 1650 | mdpi.com |

| N-H (Amine) | Bending | 1580 - 1650 | bibliomed.org |

Chromatographic Separation and Quantification Techniquesresearchgate.netal-kindipublisher.com

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture. When coupled with a suitable detector, these methods also allow for precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)researchgate.netplos.orgbohrium.combohrium.com

HPLC and UHPLC are the most widely used chromatographic techniques for the analysis of purine analogues. They separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Detailed Research Findings: For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. researchgate.net This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the analytes. Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, as the purine ring system has a strong chromophore that absorbs UV light, typically around 260 nm. oatext.com

UHPLC, which uses columns with smaller particle sizes and higher operating pressures, offers significant advantages over traditional HPLC. These include faster analysis times, higher resolution for better separation of closely related compounds, and improved sensitivity. creative-proteomics.comnih.gov An established UHPLC-MS/MS method for purine metabolites demonstrated the ability to separate and quantify 17 different purines within a 15-minute run time, showcasing the efficiency of the technique. chromatographyonline.comchromatographyonline.com Such methods are crucial for assessing the purity of the target compound and quantifying it with high accuracy and precision. bohrium.com

Table 4: Typical HPLC/UHPLC Parameters for Purine Analogue Analysis

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm for UHPLC) | Separates compounds based on hydrophobicity. | al-kindipublisher.com |

| Mobile Phase | Gradient elution with A: Aqueous buffer (e.g., 10 mM Ammonium Acetate) and B: Acetonitrile or Methanol | Elutes compounds from the column with varying polarity. | bohrium.com |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC); 0.8 - 1.5 mL/min (HPLC) | Controls the speed of the separation. | researchgate.net |

| Detection | UV/DAD (at ~260 nm) or Mass Spectrometry (MS) | Detects and quantifies the separated compounds. | researchgate.netnih.gov |

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)plos.orgal-kindipublisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is best suited for the analysis of volatile and thermally stable compounds.

Detailed Research Findings: Direct analysis of purine amines like this compound by GC-MS is challenging due to their low volatility and polar nature. Therefore, a derivatization step is typically required to convert the polar N-H groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) ethers. creative-proteomics.com Once derivatized, the compound can be readily analyzed.

In the GC-MS system, the derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. nauss.edu.sa The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound and any related impurities. al-kindipublisher.com

Table 5: Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| ¹H and ¹³C NMR | Unambiguous Structure Elucidation | Atom connectivity, chemical environment of H and C atoms. redalyc.org |

| MS and MS/MS | Molecular Weight and Structure Confirmation | Molecular formula (HRMS), fragmentation patterns. plos.orgwikipedia.org |

| IR Spectroscopy | Functional Group Identification | Presence of N-H, C-H, C=N, C=C bonds. scielo.br |

| HPLC/UHPLC | Purity Assessment and Quantification | Separation of impurities, precise concentration measurement. researchgate.netchromatographyonline.com |

| GC-MS | Identification of Volatile Components/Derivatives | Retention time and mass spectrum for high-confidence ID. al-kindipublisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the potent separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. wikipedia.orgmeasurlabs.com This combination allows for the effective separation of this compound from its potential impurities and related analogues, followed by their accurate mass determination, which aids in structural confirmation and quantification.

The development of a robust LC-MS method for purine analogues involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation:

The separation of purine derivatives is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly employed as the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like purine analogues.

The mobile phase generally consists of a mixture of an aqueous component and an organic solvent. The aqueous phase is often acidified with a small amount of formic acid (e.g., 0.1% to 0.4%) to improve peak shape and promote ionization of the analytes. plos.org The organic modifier is typically acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components in a complex mixture with varying polarities. plos.org

Mass Spectrometric Detection:

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for purine derivatives as it is a soft ionization method that minimizes fragmentation, typically yielding a prominent protonated molecule [M+H]⁺ in positive ion mode. plos.org

Tandem mass spectrometry (MS/MS) is often utilized for more definitive identification and quantification. In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), which generates characteristic fragment ions. These fragmentation patterns provide a structural fingerprint of the molecule. Multiple reaction monitoring (MRM) is a highly sensitive and selective MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored. nih.gov

A summary of typical LC-MS parameters for the analysis of purine analogues is presented in Table 1.

Table 1: Illustrative LC-MS Parameters for the Analysis of Purine Analogues

| Parameter | Typical Conditions |

|---|---|

| Liquid Chromatography | |

| Column | C18 (e.g., 150 mm x 2.0 mm, 3.0 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% - 0.4% Formic Acid plos.org |

| Mobile Phase B | Acetonitrile or Methanol plos.org |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 1 - 5 µL plos.org |

| Column Temperature | 25 - 40 °C plos.org |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive plos.org |

| Capillary Voltage | 2.5 - 4.5 kV plos.orgmdpi.com |

| Desolvation Temperature | 500 - 650 °C plos.orgmdpi.com |

| Source Temperature | 150 °C plos.orgmdpi.com |

The application of LC-MS with these optimized parameters enables the reliable identification and purity assessment of this compound and its analogues, ensuring the quality and integrity of the compounds for further research. The high sensitivity of this technique allows for the detection of trace-level impurities. measurlabs.com

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction (XRD) analysis of single crystals is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. rsc.orgnih.gov

While specific crystal structure data for this compound is not publicly available, analysis of related purine derivatives provides insight into the expected structural features. For instance, the crystal structures of compounds like 6-chloro-9-propyl-purin-2-amine and 6-benzylsulfanyl-9H-purine have been determined. rsc.orgiucr.org These studies reveal that purine derivatives often form extensive hydrogen-bonding networks. rsc.org The purine rings can also engage in π-π stacking interactions, further stabilizing the crystal lattice. rsc.org

The process of X-ray diffraction analysis involves irradiating a single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For complex organic molecules, this process can be challenging, and in cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) data can be used in conjunction with computational methods for structure determination. rsc.org

A summary of crystallographic data for a representative purine derivative is provided in Table 2.

Table 2: Example Crystallographic Data for a Purine Derivative (6-Benzylsulfanyl-9H-purine) iucr.org

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₂H₁₀N₄S |

| Molecular Weight | 242.30 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.5717 (3) |

| b (Å) | 9.4733 (4) |

| c (Å) | 22.4656 (14) |

| Volume (ų) | 1185.79 (11) |

| Data Collection & Refinement | |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

| Reflections Collected | 7941 |

| Independent Reflections | 2941 |

For this compound, X-ray diffraction analysis would be expected to confirm the planarity of the purine ring system and determine the conformation of the isopropyl group. Furthermore, it would elucidate the intermolecular hydrogen bonding involving the amine group and the nitrogen atoms of the purine ring, which are critical for understanding its solid-state behavior and properties.

Computational and Theoretical Investigations on 2 Isopropyl 1h Purin 6 Amine and Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. ijpras.com This approach is instrumental in drug discovery for predicting the activity of new molecules before their synthesis, thereby making the design and synthesis process more efficient. mdpi.com QSAR models are built on the principle that the biological response of a chemical is a function of its structure. d-nb.info These models can be used to predict chemical behavior and simulate adverse effects, which helps in minimizing the need for animal testing. d-nb.info

Prediction of Biological Activity through QSAR Descriptors

QSAR models utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict biological activity. ijpras.com These descriptors can include parameters like logP (lipophilicity), topological polar surface area (TPSA), and electronic and steric properties. imtm.cz For instance, a 3D-QSAR study on 2,6,9-trisubstituted purine (B94841) derivatives revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. imtm.cz This analysis indicated that bulky substituents at the C-2 position of the purine ring were unfavorable for cytotoxic activity, while an arylpiperazinyl system at position 6 was beneficial. imtm.cz

In another study on purine derivatives as c-Src tyrosine kinase inhibitors, a 2D QSAR model was developed using descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3. researchgate.net This model demonstrated a good predictive correlation, suggesting its utility in designing more potent inhibitors. researchgate.net Similarly, QSAR models have been successfully applied to predict the anti-HIV activity of purine nucleoside analogs, highlighting the potential for developing lead molecules with enhanced safety and potency. d-nb.info

The effectiveness of QSAR in predicting biological activity is further exemplified by studies on various purine analogs. For example, in the context of cyclin-dependent kinase (CDK) inhibitors, QSAR studies have been crucial in understanding the structure-activity relationships and have contributed to the development of potent nanomolar inhibitors from micromolar leads. researchgate.net

Table 1: Examples of QSAR Descriptors and Their Significance in Purine Analog Activity

| Descriptor | Significance | Example Application |

| Steric Properties | Influence the fit of the molecule in the target's binding site. | 3D-QSAR of 2,6,9-trisubstituted purines showed bulky groups at C-2 decreased cytotoxicity. imtm.cz |

| Electronic Properties | Affect the electronic interactions between the ligand and the target. | In the same study, electronic properties had a lesser but still significant contribution to cytotoxicity. imtm.cz |

| SsCH3E-index | A topological descriptor related to the presence of methyl groups. | Used in a 2D QSAR model to predict the inhibitory activity of purine derivatives against c-Src tyrosine kinase. researchgate.net |

| H-Donor Count | The number of hydrogen bond donors in a molecule. | A key descriptor in the 2D QSAR model for c-Src tyrosine kinase inhibitors. researchgate.net |

| logP | A measure of lipophilicity, affecting membrane permeability and distribution. | A common descriptor used to correlate structure with cytotoxicity in purine derivatives. |

| Topological Polar Surface Area (TPSA) | Relates to the polar surface area of a molecule, influencing cell permeability. | Used alongside logP in QSAR modeling of purine derivatives. |

Application in Rational Lead Compound Design

QSAR models are a cornerstone of rational lead compound design, providing valuable insights to guide the synthesis of more effective and selective molecules. mdpi.comacs.org By understanding which structural features contribute positively or negatively to biological activity, chemists can prioritize the synthesis of compounds with a higher probability of success. mdpi.com

For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in designing new Bcr-Abl inhibitors based on a purine scaffold. nih.govresearchgate.net These models generate contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other interactions, guiding the modification of lead compounds. nih.gov Based on such models, new purine derivatives were designed and synthesized, with some showing higher inhibitory activity against Bcr-Abl than the existing drug imatinib. nih.govresearchgate.net

The application of QSAR in lead optimization is also seen in the development of inhibitors for other kinases. By analyzing the structure-activity relationships of a series of purine analogs, researchers can systematically introduce structural modifications to enhance binding affinity and selectivity. imtm.cz This iterative process of QSAR modeling, design, and synthesis significantly reduces the time and cost associated with drug discovery. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. innovareacademics.in This method is crucial for understanding how small molecules like 2-Isopropyl-1H-purin-6-amine and its analogs interact with their protein targets.

Elucidation of Binding Affinities and Modes

Molecular docking studies are widely used to predict the binding affinities and binding modes of ligands to their target proteins. harvard.eduugent.be For instance, in a study of purine analogs targeting guanine (B1146940) riboswitches, molecular docking was used to visualize how these analogs bind within the aptamer core. nih.gov The three-dimensional structure of the guanine-bound riboswitch aptamer shows the ligand almost completely enveloped by the aptamer, forming multiple hydrogen bonds. nih.gov

Similarly, docking studies on purine-based inhibitors of Hsp90 have revealed different binding modes. nih.gov Some ligands adopt a "backward bent" conformation to access a specific allosteric site, while others have a "forward bent" conformation and bind to the more common ATP-binding site. nih.gov These different binding modes can explain the selectivity of certain inhibitors for specific Hsp90 paralogs. nih.gov

The binding affinities, often expressed as Ki values, can be experimentally determined and then correlated with docking scores to validate the computational models. harvard.edu For example, studies on herpesviral thymidine (B127349) kinase (TK) with various purine derivatives showed binding affinities in the low millimolar to sub-micromolar range. harvard.edu

Identification of Key Amino Acid Residues in Target Binding Sites

A significant outcome of molecular docking and ligand-protein interaction analysis is the identification of key amino acid residues within the target's binding site that are crucial for ligand recognition and binding. nih.gov For example, in the guanine riboswitch, a cytosine residue (C74) forms a Watson-Crick base pair with the guanine ligand, a critical interaction for binding. nih.gov

In the case of Hsp90 inhibitors, molecular docking has identified specific hydrophobic and polar interactions with amino acid residues. nih.gov For instance, the pent-4-ynyl moiety of some purine-based inhibitors forms hydrophobic interactions with Phe195 and Leu163 and a π–π stacking interaction with Phe195. nih.gov The N-terminal ATP binding site of Hsp90 members is highly conserved, and the purine moiety of many inhibitors forms hydrogen bonds with key residues within this pocket. nih.gov

The analysis of these interactions provides a detailed understanding of the structural basis for ligand binding and can guide the design of new analogs with improved affinity and selectivity. By modifying the ligand to enhance interactions with specific residues, it is possible to optimize its pharmacological profile.

Table 2: Key Amino Acid Interactions for Purine Analogs with Various Targets

| Target | Purine Analog Type | Key Interacting Residues | Type of Interaction |

| Guanine Riboswitch | Guanine analogs | C74 | Watson-Crick hydrogen bonding |

| Hsp90 | Purine-based inhibitors | Phe195, Leu163 | Hydrophobic interactions, π–π stacking |

| Herpesviral Thymidine Kinase (HSV-1 TK) | 9-(2-hydroxypropyl)-substituted purines | Not explicitly detailed in the provided text, but docking revealed multiple binding modes. | General binding interactions |

| Bcr-Abl | 2,6,9-trisubstituted purines | Not explicitly detailed in the provided text, but docking clarified structure-activity relationships. | General binding interactions |

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com These simulations provide insights into the dynamic nature of protein-ligand interactions and the conformational changes that can occur upon binding. mdpi.com

MD simulations can be used to study the stability of a ligand within a binding pocket and to observe how the protein structure adapts to the presence of the ligand. researchgate.net For example, MD simulations of katanin, a microtubule-severing enzyme, with purine-type compounds revealed that these compounds effectively altered the enzyme's conformation compared to its natural substrate, ATP. researchgate.net Such conformational changes can be crucial for the inhibitory activity of a compound.

Conformational searching is a related technique used to identify the low-energy conformations of a molecule. pnas.orgrsc.org This is important because the biological activity of a molecule can be highly dependent on its three-dimensional shape. For purine nucleoside analogs, the conformation around the glycosidic bond (syn vs. anti) can significantly impact their interaction with enzymes. pnas.org For instance, it has been hypothesized that the inactivity of some 8-substituted purine derivatives and 3-deaza analogs is due to their preference for the syn conformation, which may not be optimal for binding to certain enzymes. pnas.org

Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-empirical methods)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. qulacs.org These calculations have been widely applied to purine and its derivatives to explore their fundamental chemical and physical properties.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to study purine analogs due to its balance of accuracy and computational cost. researchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311+G**, are used to perform full structure optimizations and force field calculations. nih.gov These studies yield crucial information on optimized geometries, vibrational frequencies (FT-IR and FT-Raman spectra), and electronic properties. nih.gov

Researchers have used DFT to design novel purine derivatives and calculate key parameters like heats of formation (HOF) and bond dissociation energies (BDE). nih.gov For instance, studies on nitro and amino substituted purines have successfully predicted their detonation parameters, suggesting potential applications as high-energy density materials. nih.gov Furthermore, DFT is instrumental in analyzing molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals (HOMO-LUMO), which helps in understanding the chemical reactivity and intramolecular interactions of purine analogs. researchgate.net The method has also been applied to design and investigate acyclovir (B1169) analogs, showing that modifications with bulky polar groups can enhance binding affinity to target enzymes like purine nucleoside phosphorylase (PNP). mazums.ac.ir

Semi-empirical methods , such as AM1 and PM3, offer a computationally less intensive alternative to ab initio methods like DFT. iosrjournals.orgorientjchem.org These methods are suitable for larger molecular systems and have been used to study the structural properties of various purine derivative drugs, including 6-mercaptopurine (B1684380) and azathioprine. iosrjournals.org By carrying out full geometry optimizations, these calculations provide molecular properties that help in understanding the effect of different substituents on the electronic characteristics of the compounds. iosrjournals.org While not as precise as DFT for all properties, semi-empirical methods are valuable for initial structural analyses and for studying large sets of molecules where higher-level calculations would be computationally prohibitive. iosrjournals.orgorientjchem.org

The following table summarizes selected quantum chemical calculation studies on purine analogs, highlighting the methods used and the key findings.

Table 1: Quantum Chemical Calculation Studies on Purine Analogs

| Compound(s) Studied | Method | Key Findings | Reference(s) |

|---|---|---|---|

| Nitro and Amino substituted purines | DFT (B3LYP/6-31G**) | Calculated heats of formation, bond dissociation energies, and detonation parameters. Identified derivatives with potential as high-energy materials. | nih.gov |

| 2,6-Diamino purine (DAP), 6-Methoxy purine (MP) | DFT (B3LYP/6-31G*, B3LYP/6-311+G**) | Optimized structures and calculated vibrational frequencies, showing good agreement with experimental FT-IR and FT-Raman spectra. | nih.gov |

| Guanine, 6-Mercaptopurine, Azathioprine | Semi-empirical (AM1) | Computed fully optimized geometries and molecular properties to understand the effect of substitution on electronic properties. | iosrjournals.org |

| Acyclovir Analogs | DFT | Designed new derivatives and found that modifications with bulky polar groups resulted in better binding affinities to purine nucleoside phosphorylase (PNP). | mazums.ac.ir |

Virtual Ligand Screening (VLS)

Virtual Ligand Screening (VLS) is a computational strategy extensively used in drug discovery to search large chemical libraries for molecules that are likely to bind to a biological target. rsc.org This approach can significantly reduce the time and cost associated with identifying new lead compounds. VLS can be broadly categorized into structure-based and ligand-based methods.

Ligand-based virtual screening (LBVS) is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov This technique relies on the knowledge of one or more known active ligands. A reference compound is used to search for other molecules in a database that have similar properties, such as shape and electrostatic features. ufrgs.br

A notable application of LBVS in the context of purine analogs is the identification of small molecules that enhance the osteogenic differentiation of human mesenchymal stem cells (hMSCs). nih.govkarger.com In these studies, purmorphamine (B1684312), a known osteogenesis-inducing purine derivative, was used as the template. karger.com The screening of chemical libraries for substances similar to purmorphamine led to the discovery of several analogs. nih.govkarger.com Subsequent in vitro testing confirmed that some of these newly identified compounds increased alkaline phosphatase (ALP) activity and enhanced extracellular matrix mineralization, indicating their potential as treatments for bone-related diseases. nih.gov

Another example of LBVS involved the search for new inhibitors of the ecto-5'-nucleotidase (CD73), a promising anticancer target. ufrgs.br Using a known potent inhibitor, AB680, as the reference molecule, a screening of the DrugBank dataset was performed. ufrgs.br This process identified several compounds, including purine analogs and anti-inflammatory drugs, with high similarity scores to the reference compound, highlighting them as potential candidates for further experimental validation. ufrgs.br These studies demonstrate the power of VLS as a strategy for drug discovery and repositioning involving purine scaffolds. ufrgs.brkarger.com

The table below provides a summary of virtual ligand screening studies involving purine analogs.

Table 2: Virtual Ligand Screening Studies of Purine Analogs

| Screening Target/Goal | VLS Method | Reference Compound | Key Findings | Reference(s) |

|---|---|---|---|---|

| Osteogenic differentiation of hMSCs | Ligand-based virtual screening | Purmorphamine | Identified several purmorphamine analogs that enhanced alkaline phosphatase (ALP) activity and extracellular matrix mineralization. | nih.govkarger.com |

| Ecto-5'-nucleotidase (CD73) inhibition | Ligand-based virtual screening (SHAFTS software) | AB680 | Revealed two purine analogs and other compounds with high similarity to the reference, suggesting potential as CD73 inhibitors. | ufrgs.br |

Structure Activity Relationship Sar Studies for Optimized Biological Potency and Selectivity of 2 Isopropyl 1h Purin 6 Amine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of purine (B94841) derivatives is profoundly influenced by the nature, size, and position of various substituents on the core heterocycle. Modifications can drastically alter a compound's interaction with biological targets, affecting its potency and selectivity.

The isopropyl group is a key feature in many biologically active purine derivatives, significantly impacting their interaction with target proteins. Its size, shape, and lipophilicity are crucial for fitting into specific binding pockets.

The position of the isopropyl group, particularly at N9, influences solubility, metabolic stability, and stereochemical interactions. Compared to less bulky alkyl groups, the isopropyl substituent can provide greater steric hindrance, which may reduce metabolic degradation. However, this bulk can also limit access to certain binding pockets. The choice of an N9-substituent is a balance between enhancing hydrophobic interactions and maintaining an optimal fit within the target's active site. For example, in factor Xa inhibitors, replacing a key isopropyl group with a simple hydrogen atom resulted in a dramatic loss of affinity, with the inhibition constant (Ki) increasing from 1 nM to 39 μM, underscoring the group's critical role in hydrophobic interactions. acs.org

In the context of Cyclin-Dependent Kinase (CDK) inhibitors, SAR studies have shown that modifying the N9-substituent directly impacts potency. While 9-isopropyl derivatives show activity, replacing the isopropyl group with a cyclopentyl group can lead to superior performance, demonstrating the sensitivity of the kinase binding site to the size and conformation of this substituent. researchgate.net Conversely, in other kinase inhibitor series, 6-iso-propoxy derivatives have demonstrated high inhibitory activity, suggesting the isopropyl moiety is also favorable at the C6 position. nih.gov

| Compound Series | Substituent at N9 | Observed Effect on Activity | Reference |

|---|---|---|---|

| CDK Inhibitors | Isopropyl | Active | researchgate.net |

| CDK Inhibitors | Cyclopentyl | Superior performance compared to isopropyl | researchgate.net |

| Factor Xa Inhibitors | Isopropyl | High affinity (Ki = 1 nM) | acs.org |

| Factor Xa Inhibitors | Hydrogen | Drastic loss of affinity (Ki = 39 µM) | acs.org |

The exocyclic amine at the C6 position is a crucial recognition element for many purine-based ligands, often participating in hydrogen bonding with target receptors or enzymes. acs.org For adenosine (B11128) receptor antagonists, interactions involving the purine core and the exocyclic amine group at the C6-position are critical for the binding mode. mdpi.com

Research has shown that even in derivatives where the exocyclic NH group is absent, other structural features can compensate to maintain binding affinity, though the amine is generally considered an important anchor. acs.org The diversification of substituents at the C6-amine position is a common strategy in the development of kinase inhibitors and other therapeutic agents to optimize target engagement.

Systematic modification of the C2, C6, N7, and N9 positions on the purine ring is a cornerstone of SAR studies, allowing for the fine-tuning of a compound's biological profile.

C2 Position: The C2 position is often modified to enhance potency and selectivity. In some kinase inhibitors, a 2-chloro substituent enhances electrophilicity at C6 and improves binding affinity, though it may also increase toxicity. The absence of a C2 substituent can simplify synthesis but may reduce target selectivity. However, for certain A2A adenosine receptor antagonists, the lack of a C2-substituent or the presence of a small group does not appear to be critical for the binding mode, with compounds showing nanomolar affinity regardless. mdpi.com Palladium-mediated coupling reactions have enabled the synthesis of C2-aryl, N-aryl, and O-aryl substituted purine libraries, greatly expanding the chemical diversity at this position. researchgate.net

C6 Position: The C6 position is highly reactive and amenable to nucleophilic aromatic substitution, making it a frequent target for modification. researchgate.net In the development of CDK2 inhibitors, a variety of 6-substituents were explored, with alkoxy and aryl groups proving effective. nih.gov A 6-iso-propoxy derivative showed high potency (IC50 = 10 nM), and a 6-([1,1′-biphenyl]-3-yl) derivative exhibited both high potency for CDK2 (IC50 = 44 nM) and remarkable selectivity (~2000-fold) over CDK1. nih.gov This highlights how bulky groups at C6 can be accommodated within the ATP ribose-binding pocket of CDK2 to confer selectivity. nih.gov

N7 and N9 Positions: Alkylation of the purine core can occur at either the N7 or N9 nitrogen, with the N9-substituted isomer typically being the major product due to steric and electronic preferences. mdpi.com This regioselectivity can be influenced by solvent effects during synthesis. nih.gov The substituent at N9 plays a significant role in anchoring the ligand within the binding pocket. mdpi.com For A2A adenosine receptor antagonists, a 9-ethyl group makes hydrophobic interactions deep within the binding cavity. mdpi.com For CDK inhibitors, replacing a 9-isopropyl group with a larger 9-cyclopentyl group was shown to significantly improve potency. researchgate.net

| Position | Substituent | Target/Compound Series | Observed Effect | Reference |

|---|---|---|---|---|

| C2 | Chloro | Kinase Inhibitors | Enhances electrophilicity at C6, may improve binding affinity | |

| C2 | None (Hydrogen) | A2A AR Antagonists | Not critical for high affinity binding | mdpi.com |

| C6 | iso-Propoxy | CDK2 Inhibitors | High potency (IC50 = 10 nM) | nih.gov |

| C6 | [1,1′-Biphenyl]-3-yl | CDK2 Inhibitors | High potency (IC50 = 44 nM) and ~2000-fold selectivity over CDK1 | nih.gov |

| N9 | Cyclohexyl | Purine Derivatives | Greater steric hindrance and lipophilicity than isopropyl | |

| N9 | Cyclopentyl | CDK Inhibitors | Superior potency compared to 9-isopropyl derivatives | researchgate.net |

Rational Design Approaches Guided by SAR Insights

SAR data provides the empirical foundation for the rational design of new, improved derivatives. By understanding which structural features are responsible for potency and selectivity, medicinal chemists can make targeted modifications to optimize a lead compound.

One key approach is the use of computational modeling to rationalize observed affinity trends. nih.gov Docking studies, for example, can model how different substituents fit into a target's binding site, explaining why certain modifications enhance or diminish activity. nih.gov This was used to understand the advantageous affinity of certain purine derivatives for 5-HT1A and D2 receptors. tandfonline.com

Rational design also involves exploring the chemical space around a lead compound by creating focused libraries of derivatives. researchgate.net Solid-phase synthesis strategies have been developed to efficiently prepare diverse purine libraries with modifications at key positions (C2, C6, C8, N9), allowing for high-throughput screening and rapid SAR development. researchgate.net Insights from these studies guide further design; for instance, if SAR reveals that a bulky hydrophobic group is favored at a certain position, subsequent design efforts will focus on exploring similar groups to maximize favorable interactions. nih.gov

Strategies for Enhancing Target Selectivity and Potency through Structural Refinement

Achieving high selectivity is a major goal in drug design, as it minimizes off-target effects. Structural refinement based on detailed SAR is the primary strategy to enhance both selectivity and potency.

One successful strategy is to exploit structural differences between the binding sites of related targets. For example, potent and highly selective CDK2 inhibitors were developed by introducing bulky aryl groups at the C6 position. nih.gov Crystal structures revealed that these inhibitors stabilize a specific conformation of the glycine-rich loop in CDK2 that is not observed in the highly homologous CDK1, thereby providing a structural basis for the observed selectivity. nih.gov

Another strategy involves targeting unique allosteric pockets that are not present in other homologous proteins. Researchers identified a novel allosteric site in the Grp94 chaperone protein and designed purine-based ligands that bind to this site, achieving high selectivity over other Hsp90 paralogs. nih.gov

Fine-tuning the electronics and sterics of substituents is also critical. Introducing a cyclopentyl group at the N9 position of certain purine derivatives, instead of an isopropyl group, was a key modification that led to a remarkable increase in potency against CDKs. researchgate.net Similarly, optimizing electrostatic interactions can be a powerful tool for improving selectivity, as charge profiles often differ even between closely related protein targets. acs.org By systematically refining the structure based on continuous feedback from biological testing, chemists can incrementally improve a compound's potency and selectivity profile. mdpi.com

Future Research Perspectives and Challenges in Purine Derivative Exploration

Development of Novel and Efficient Synthetic Routes for Complex Purine (B94841) Analogues

The synthesis of complex purine analogues like 2-Isopropyl-1H-purin-6-amine is a cornerstone of advancing the field. nih.gov While established methods for creating purine scaffolds exist, the demand for structurally diverse and complex derivatives necessitates the development of more efficient and versatile synthetic strategies. researchgate.net

Future research will likely focus on several key areas to overcome current synthetic limitations:

Transition Metal-Catalyzed Reactions: The use of transition metal catalysts for cross-coupling reactions has already shown great promise in synthesizing a wide array of purine derivatives with high regioselectivity and stereoselectivity. numberanalytics.com Further exploration of different catalysts and reaction conditions will be crucial for accessing novel chemical space.

One-Pot Syntheses: Developing one-pot synthetic pathways, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. rsc.org These approaches are particularly valuable for generating libraries of compounds for high-throughput screening.

Photocatalysis: Visible-light-enhanced synthesis offers a mild and environmentally friendly alternative to traditional methods. acs.orgnih.gov The use of photocatalysts can enable novel bond formations and the creation of complex purine analogues under gentle reaction conditions. acs.orgnih.gov

Biotechnological Approaches: Leveraging enzymes and microbial fermentation for purine derivative synthesis presents a scalable and sustainable option. numberanalytics.com This can be particularly useful for producing specific stereoisomers and complex natural product-like purines.

A significant challenge in purine synthesis is achieving regioselectivity, which is the ability to control the position of substituents on the purine ring. numberanalytics.com The development of synthetic methods that allow for precise control over substitution patterns is essential for creating compounds with desired biological activities. imtm.cz

Advanced Computational Design Methodologies for Predictive Modeling

Computational tools have become indispensable in modern drug discovery, and their application to purine derivatives is a rapidly evolving field. mdpi.com Advanced computational design methodologies offer the potential to accelerate the discovery of new drug candidates by predicting their biological activity and optimizing their properties before synthesis. researchgate.net

Key areas of future development in the computational design of purine analogues include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models, such as CoMFA and CoMSIA, are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com Future advancements will likely involve the use of more sophisticated machine learning algorithms to build more accurate and predictive QSAR models.

Molecular Docking and Dynamics Simulations: These techniques are used to predict how a ligand, such as a purine derivative, will bind to its target protein. mdpi.comresearchgate.net Improvements in scoring functions and the ability to simulate longer timescales will enhance the accuracy of these predictions.

Virtual Screening: This computational technique is used to screen large libraries of virtual compounds to identify those that are most likely to bind to a specific target. mdpi.com The development of more efficient and accurate virtual screening methods will be crucial for exploring the vast chemical space of possible purine derivatives.

De Novo Design: This approach involves using computational algorithms to design novel molecules from scratch that are predicted to have high affinity and selectivity for a particular target. This allows for the exploration of entirely new chemical scaffolds.

These computational methods can provide valuable insights into the structure-activity relationships of purine derivatives and guide the design of more potent and selective compounds. mdpi.com For instance, computational studies can help identify key interactions between a purine analogue and its target, which can then be used to design new molecules with improved binding affinity. nih.gov

Identification of Underexplored Biological Targets and Mechanisms of Action for Purine Scaffolds

The purine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. nih.govbohrium.com While many purine derivatives have been developed as inhibitors of well-known targets like kinases and phosphodiesterases, there is a vast landscape of underexplored biological targets that could be modulated by purine-based compounds. researchgate.netresearchgate.net

Future research in this area will focus on:

Target Deconvolution: For purine derivatives identified through phenotypic screening (where the effect on a cell or organism is observed without prior knowledge of the target), identifying the specific molecular target is a significant challenge. Advanced techniques such as chemical proteomics and genetic approaches will be crucial for target deconvolution. rsc.org

Exploring New Target Classes: The search for novel targets for purine derivatives should extend beyond the traditional enzyme families. Receptors, ion channels, and even nucleic acid structures like riboswitches represent exciting and underexplored possibilities. researchgate.netnih.gov

Understanding Mechanisms of Action: Elucidating the precise mechanism by which a purine derivative exerts its biological effect is critical for its development as a therapeutic agent. researchgate.net This includes understanding how it interacts with its target and the downstream signaling pathways it modulates.

The diverse array of therapeutic attributes exhibited by purine derivatives, including anticancer, antiviral, and anti-inflammatory properties, underscores the importance of identifying new biological targets to expand their therapeutic potential. nih.gov

Strategies for Overcoming Selectivity Challenges in Purine-Based Modulators

A major hurdle in the development of purine-based drugs is achieving selectivity for the intended target. acsgcipr.org Due to the structural similarity of the ATP-binding site across many kinases, for example, developing a kinase inhibitor that is highly selective for a single kinase is a significant challenge. imtm.cz Lack of selectivity can lead to off-target effects and unwanted side effects.

Strategies to overcome these selectivity challenges include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design ligands that specifically interact with unique features of the binding site can enhance selectivity. acsgcipr.org

Allosteric Modulation: Targeting allosteric sites, which are distinct from the primary (orthosteric) binding site, can offer a path to greater selectivity. nih.gov Allosteric modulators can fine-tune the activity of the target protein in a more subtle way than traditional inhibitors. nih.gov

Fragment-Based Drug Discovery: This approach involves screening small, low-affinity fragments to identify those that bind to the target. These fragments can then be grown or linked together to create more potent and selective lead compounds.

Hybrid Molecule Design: Combining the purine scaffold with other pharmacophoric fragments can lead to hybrid molecules with improved selectivity and pharmacological profiles. mdpi.com

The development of highly selective purine-based modulators is essential for minimizing off-target effects and creating safer and more effective medicines.

Integration of Multi-Omics Data to Elucidate Purine-Mediated Biological Processes

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the complex biological processes mediated by purine derivatives. frontiersin.org Integrating data from these different levels of biological organization can provide a holistic view of how a compound affects a biological system. nih.gov

Future research will increasingly rely on a multi-omics approach to:

Identify Biomarkers: Multi-omics data can help identify biomarkers that can be used to predict which patients are most likely to respond to a particular purine-based therapy. frontiersin.orgconsensus.app

Elucidate Drug Mechanisms: By observing the changes in gene expression, protein levels, and metabolite concentrations in response to a purine derivative, researchers can gain a deeper understanding of its mechanism of action. nih.gov

Uncover Novel Pathways: Integrated omics analysis can reveal previously unknown biological pathways and networks that are modulated by purine compounds. biorxiv.org

A study on a mouse model of depression, for instance, used a multi-omics approach to reveal that purine metabolism was one of the most significantly altered pathways, highlighting the potential of this approach to uncover novel therapeutic targets and mechanisms. nih.govnih.gov The integration of multi-omics data represents a powerful strategy for advancing our understanding of purine-mediated biological processes and accelerating the development of new therapies. biorxiv.org

Q & A

Q. How to handle byproduct formation in scaled-up synthesis?

- Methodological Answer : Byproducts (e.g., di-alkylated species) can be minimized via:

- Stoichiometric control (1:1.2 molar ratio of purine to isopropylamine).

- In situ monitoring (LC-MS) to terminate reactions at 85–90% conversion.

- Crystallization-driven purification using ethyl acetate/hexane mixtures .

Tables for Key Data

Q. Table 1. Comparison of Synthetic Routes for this compound

| Method | Yield (%) | Purity (%) | Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | 65–75 | 90–95 | DMF, 80°C, 24 h | |

| Microwave-assisted | 85 | 98 | DMSO, 120°C, 45 min | |

| Flow chemistry | 78 | 97 | Immobilized Pd, 100°C, 10 min |

Q. Table 2. Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| logP | 2.1 ± 0.2 | HPLC (Shimadzu C18) |

| Aqueous solubility (µg/mL) | 12.5 (pH 7.4) | Nephelometry |

| Melting point (°C) | 198–202 | Differential scanning calorimetry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.